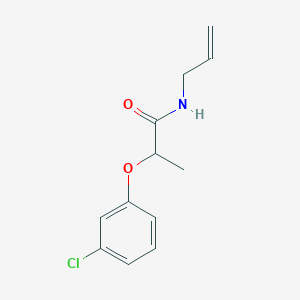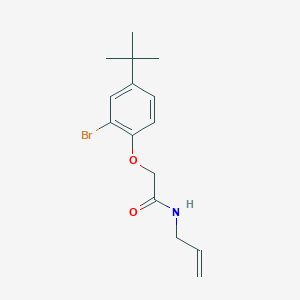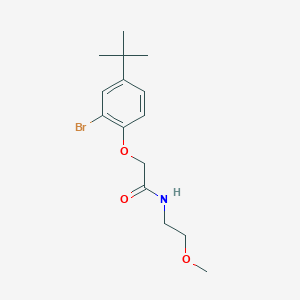
N-allyl-2-(3-chlorophenoxy)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-2-(3-chlorophenoxy)propanamide, also known as allylchlorophenylpropamide (ACPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used in various studies to investigate the role of the endocannabinoid system in different physiological processes.
作用机制
ACPA acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by ACPA leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
ACPA has been shown to have several biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory consolidation. ACPA has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of using ACPA in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise investigation of the role of the endocannabinoid system in different physiological processes. However, one of the limitations of using ACPA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
未来方向
There are several potential future directions for research involving ACPA. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. ACPA has also been shown to have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of ACPA in these areas.
合成方法
The synthesis of ACPA involves the reaction of 3-chlorophenol with allyl bromide in the presence of potassium carbonate to yield 3-chlorophenylallyl ether. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield ACPA.
科学研究应用
ACPA has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating several physiological processes, including pain, appetite, mood, and memory.
属性
分子式 |
C12H14ClNO2 |
|---|---|
分子量 |
239.7 g/mol |
IUPAC 名称 |
2-(3-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15) |
InChI 键 |
NZCBCKBNFBWUII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
规范 SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296237.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[(4-methylphenyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296242.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylsulfanyl)propanamide](/img/structure/B296243.png)
![2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296248.png)